Thalidomide-Piperazine-PEG3-COOH
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Overview
Description
Thalidomide-Piperazine-PEG3-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-Piperazine-PEG3-COOH involves several key steps:
Thalidomide Derivative Preparation: The initial step involves the synthesis of a Thalidomide derivative that can be linked to a piperazine moiety.
Piperazine Conjugation: The Thalidomide derivative is then conjugated with piperazine under controlled conditions to form the Thalidomide-Piperazine intermediate.
PEG3 Linker Addition: The intermediate is further reacted with a PEG3 (polyethylene glycol) linker, which enhances the solubility and stability of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors to ensure consistent product quality.
Purification: The compound is purified using techniques such as chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-Piperazine-PEG3-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Thalidomide-Piperazine-PEG3-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein function and regulation within cells.
Medicine: Investigated for potential therapeutic applications in diseases where protein degradation is beneficial, such as cancer.
Industry: Utilized in the production of specialized reagents and tools for biochemical research.
Mechanism of Action
The mechanism of action of Thalidomide-Piperazine-PEG3-COOH involves its role as a PROTAC. The compound binds to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome . This targeted degradation mechanism allows for the selective removal of specific proteins within cells, making it a powerful tool for research and potential therapeutic applications.
Comparison with Similar Compounds
Thalidomide-Piperazine-PEG3-COOH is unique due to its specific combination of Thalidomide, piperazine, and PEG3 linker. Similar compounds include:
Thalidomide-Piperazine-PEG2-COOH: Similar structure but with a shorter PEG2 linker.
Lenalidomide-Piperazine-PEG3-COOH: Uses Lenalidomide instead of Thalidomide as the cereblon ligand.
Pomalidomide-Piperazine-PEG3-COOH: Incorporates Pomalidomide as the cereblon ligand.
These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which can influence their efficacy and applications.
Properties
IUPAC Name |
3-[2-[2-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O9/c31-22-4-3-21(24(34)27-22)30-25(35)19-2-1-18(17-20(19)26(30)36)29-8-6-28(7-9-29)10-12-38-14-16-39-15-13-37-11-5-23(32)33/h1-2,17,21H,3-16H2,(H,32,33)(H,27,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWKQFKAFTXKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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